molecular formula C23H22N4O7 B574892 Benzamide,  3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin CAS No. 176378-96-4

Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin

Cat. No.: B574892
CAS No.: 176378-96-4
M. Wt: 466.4 g/mol
InChI Key: DRWQMHRHXZCFFV-UHFFFAOYSA-N
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Description

Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin): is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin) involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.

    Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Benzamide Moiety: The benzamide group is introduced through the reaction of the appropriate benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzene and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine

The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic research.

Industry

In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog without the pyrimidine ring and acetyl groups.

    Acetylated Pyrimidines: Compounds with similar pyrimidine structures but different substituents.

    Amino Benzamides: Compounds with amino groups attached to the benzamide moiety.

Uniqueness

What sets Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin) apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

176378-96-4

Molecular Formula

C23H22N4O7

Molecular Weight

466.4 g/mol

IUPAC Name

[3-acetyloxy-5-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-2-methylphenyl] acetate

InChI

InChI=1S/C23H22N4O7/c1-12-17(33-13(2)28)10-15(11-18(12)34-14(3)29)21(30)25-19-20(24)27(16-8-6-5-7-9-16)23(32)26(4)22(19)31/h5-11H,24H2,1-4H3,(H,25,30)

InChI Key

DRWQMHRHXZCFFV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C

Canonical SMILES

CC1=C(C=C(C=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C

Synonyms

Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-4-methyl-

Origin of Product

United States

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